molecular formula C16H17N3O2S B13111004 3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide CAS No. 919107-57-6

3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide

Cat. No.: B13111004
CAS No.: 919107-57-6
M. Wt: 315.4 g/mol
InChI Key: PEWGUPRZDPQSRL-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Biological Activity

3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, characterized by its unique structural features, which include a methoxy group, a methyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 315.4 g/mol. Its structure can be summarized as follows:

Property Details
CAS Number 919107-57-6
IUPAC Name 3-methoxy-2-methyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide
Molecular Weight 315.4 g/mol

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit significant biological activities. These include:

  • Anticancer Activity : Indazole derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines. For example, studies demonstrate that similar compounds can induce apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins and the p53/MDM2 pathway .
  • Antimicrobial Properties : The compound exhibits antibacterial activity against specific pathogens, making it a candidate for further development in treating infections.

The biological mechanisms underlying the activity of this compound are thought to involve interactions with cellular pathways that regulate growth and apoptosis:

  • Cell Proliferation Inhibition : The compound may inhibit key signaling pathways involved in cell cycle progression, leading to reduced proliferation in cancer cells.
  • Apoptosis Induction : Evidence suggests that this compound can promote apoptosis by modulating the expression of apoptotic proteins, potentially increasing pro-apoptotic factors while decreasing anti-apoptotic factors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study on indazole derivatives found that certain compounds exhibited IC50 values as low as 5.15 µM against K562 human leukemia cells, indicating potent antitumor activity .
    Compound IC50 (µM) Selectivity (HEK293)
    Compound 6o5.1533.2
    This study highlighted structure–activity relationships (SARs), revealing that specific substitutions on the indazole ring significantly affect anticancer potency .

Interaction Studies

Interaction studies focus on understanding how this compound binds to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry are commonly employed to elucidate binding kinetics and thermodynamics.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indazole can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The presence of the thiophene ring may enhance the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

There is emerging evidence that the compound possesses antimicrobial activity. Its structural components may interact with bacterial membranes or inhibit essential bacterial enzymes, leading to potential applications in treating infections caused by resistant strains .

Neurological Disorders

The compound may also have implications in the treatment of neurological disorders. Compounds similar to 3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. These properties could position it as a candidate for research into treatments for conditions such as depression or anxiety disorders.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that indazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a possible application in managing chronic inflammatory diseases .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to conduct electricity and their stability under various conditions can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of indazole, including the target compound, and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain modifications to the indazole structure significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Testing

A collaborative study involving multiple institutions tested the antimicrobial efficacy of several thiophene-containing compounds, including this compound. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Properties

CAS No.

919107-57-6

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

3-methoxy-2-methyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C16H17N3O2S/c1-19-16(21-2)13-6-5-11(10-14(13)18-19)15(20)17-8-7-12-4-3-9-22-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)

InChI Key

PEWGUPRZDPQSRL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC

Origin of Product

United States

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